Bassianolide
Description
Bassianolide is a cyclic octadepsipeptide secondary metabolite produced by entomopathogenic fungi such as Beauveria bassiana, Xylaria sp. BCC1067, and Lecanicillium spp. . Structurally, it consists of four alternating units of D-2-hydroxyisovalerate (D-Hiv) and N-methyl-L-leucine (N-Me-Leu), forming a 24-membered macrocyclic ring . Its biosynthesis is mediated by a nonribosomal peptide synthetase (NRPS) encoded by the bbBSLS gene, which iteratively condenses dipeptidol monomers into a cyclic tetrameric ester . This compound exhibits diverse bioactivities, including insecticidal, cytotoxic, anthelmintic, and antitumor properties. For instance, it reduces Ascaridia galli (poultry parasite) burden by >90% at ≥10 mg/kg and induces G0/G1 cell cycle arrest in MDA-MB 231 breast cancer cells (IC50 = 3.98 µg/mL) .
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLDJERFENQ-GWUCKCKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fermentation and Cultivation
Bassianolide is naturally synthesized by Beauveria bassiana during submerged fermentation. Optimal production occurs in potato dextrose broth (PDB) at 28°C with agitation (110–150 rpm) for 7–10 days. Strain-specific yields vary; for example, B. bassiana BCC 2660 produces 12–15 mg/L under standardized conditions.
Extraction and Purification
Post-fermentation, this compound is extracted using organic solvents:
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Cell Disruption : Mycelia are sonicated in methanol to release intracellular metabolites.
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Broth Extraction : Ethyl acetate (1:1 v/v) is employed for liquid-liquid extraction, repeated thrice to maximize recovery.
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Chromatography : Crude extracts undergo silica gel column chromatography with gradient elution (hexane:ethyl acetate) followed by preparative HPLC (C18 column, acetonitrile/water).
Table 1: Extraction Yields from B. bassiana Strains
Biosynthetic Methods
Nonribosomal Peptide Synthetase (NRPS) Pathways
This compound biosynthesis is mediated by the bbBsls gene, encoding a 10.6 kDa NRPS with a C-A-T-C-A-M-T-T-C-R domain structure. This enzyme iteratively condenses d-2-hydroxyisovalerate (d-Hiv) and N-methyl-L-leucine (N-Me-Leu) into a linear tetramer, which undergoes macrocyclization.
Genetic Engineering for Enhanced Production
Table 2: Key Biosynthetic Genes and Their Roles
| Gene | Function | Impact on Yield | Reference |
|---|---|---|---|
| bbBsls | NRPS for tetramer assembly | Essential | |
| pks14 | Polyketide synthase competitor | -30% if knocked out | |
| OpS3 | Regulatory transcription factor | +50% if overexpressed |
Chemical Synthesis Approaches
Linear Precursor Synthesis
The linear octadepsipeptide precursor is assembled via stepwise coupling:
Macrocyclization
Cyclization is achieved under high-dilution conditions (0.001 M) to suppress oligomerization:
Table 3: Cyclization Methods Compared
| Method | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid chloride | Benzene | 22–25 | 85 |
| PyBOP | DMF | 35 | 92 |
| Flow chemistry | THF | 62 | 98 |
Flow Chemistry Protocols
Continuous-Flow Coupling
A microreactor system (0.5 mL volume) enables rapid amide bond formation:
In-Line Purification
Integrated scavenger columns (silica and ion exchange) remove excess reagents, achieving >98% purity in a single pass.
Analytical Characterization
LC-MS/MS Profiling
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Agricultural Applications
1.1 Insect Pest Control
Bassianolide is primarily used as a biopesticide to manage various agricultural insect pests. It disrupts insect cell membranes, leading to cell lysis, which ultimately results in the death of the insect. The mode of action is thought to involve interference with ion channels at the neuromuscular junction, similar to the synthetic anthelminthic emodepside .
Table 1: Efficacy of this compound Against Various Insect Pests
| Insect Pest | Efficacy (%) | Reference |
|---|---|---|
| Citrus psyllids | >70 | |
| Silkworm larvae | High | |
| Various agricultural pests | Variable |
Biocontrol Products
This compound is a key component in several biocontrol products aimed at sustainable agriculture. Its use aligns with integrated pest management (IPM) strategies, which seek to minimize chemical pesticide use while effectively controlling pest populations. The compound's ability to target a broad spectrum of insects makes it a valuable tool for organic farming practices.
Ecological Research
3.1 Fungal-Insect Interactions
Research on this compound has provided insights into the complex relationships between fungi and insects. Studies have shown that this compound not only acts as an insecticide but also plays a role in understanding fungal pathogenesis and insect immunity . This knowledge is crucial for developing new biocontrol strategies that leverage natural fungal metabolites.
3.2 Metabolomic Studies
Recent metabolomic analyses have demonstrated that Beauveria bassiana produces various secondary metabolites, including this compound, which are essential for its virulence against insects . These studies can inform the development of more effective biopesticides by identifying synergistic compounds that enhance the efficacy of this compound.
Case Studies
Case Study 1: Efficacy Against Citrus Psyllids
In a field study, this compound was tested against Diaphorina citri, a significant pest affecting citrus crops. The results indicated that over 70% of the psyllid population was controlled within a week of application, showcasing its potential as a biopesticide in citrus cultivation .
Case Study 2: Impact on Silkworms
Another study focused on silkworm larvae, where administration of this compound resulted in noticeable atonic symptoms and high mortality rates among treated larvae. This highlights its potency as an insecticide and raises considerations for its use in sericulture .
Mechanism of Action
The mechanism of action of Bassianolide involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclodepsipeptides
Bassianolide belongs to a class of fungal cyclodepsipeptides with macrocyclic architectures. Below is a comparative analysis with key analogues:
Beauvericin
- Structure : Cyclic hexadepsipeptide composed of three D-Hiv and three N-methyl-L-phenylalanine (N-Me-Phe) units .
- Biosynthesis : Synthesized by BbBEAS, an NRPS sharing 66% sequence identity with BbBSLS but producing a trimeric product .
- Bioactivities: Antiviral: Inhibits HIV-1 integrase (IC50 = 0.45 µM) . Antifungal: Synergizes with ketoconazole against Candida parapsilosis but lacks standalone activity . Insecticidal: Less potent than this compound; BbBEAS knockout strains retain partial pathogenicity .
- Key Difference: Beauvericin’s ionophoric activity (disrupting cation transport) contrasts with this compound’s acetylcholine receptor inhibition .
Enniatins
- Structure: Cyclic hexadepsipeptides with alternating D-Hiv and branched-chain amino acids (e.g., valine, isoleucine) .
- Bioactivities :
- Key Difference: Enniatins lack this compound’s macrocyclic size (18-membered vs. 24-membered rings), reducing anthelmintic potency .
PF1022A
- Structure : 24-membered cyclooctadepsipeptide with two D-lactate and two N-Me-Leu repeats .
- Bioactivities :
- Key Difference: PF1022A’s phenyl-substituted hydroxy acids confer distinct receptor specificity compared to this compound’s aliphatic D-Hiv .
Verticlide
- Structure: Cyclic tetradepsipeptide with four R-2-hydroxyheptanoic acid and N-Me-Ala units .
- Bioactivities: Ryanodine Receptor Inhibition: Blocks calcium channels in insects .
- Key Difference: Verticlide’s smaller ring size (16-membered) limits its insecticidal spectrum compared to this compound .
Structural and Functional Insights
Bioactivity Correlations
Research Implications and Industrial Relevance
- Heterologous Production: Aspergillus niger engineered with BbBSLS achieves this compound titers of 350–600 mg/L, surpassing native fungal yields .
- Therapeutic Potential: this compound’s cell cycle arrest mechanism (via p53/p21 upregulation) offers a template for anticancer drug design .
- Agricultural Applications: this compound’s role as a B. bassiana virulence factor supports its use in bioinsecticides, notably against lepidopteran pests .
Biological Activity
Bassianolide is a cyclic depsipeptide produced by the entomopathogenic fungus Beauveria bassiana. This compound has garnered attention due to its diverse biological activities, particularly its insecticidal properties and potential applications in biocontrol and agriculture. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Biosynthesis
This compound is synthesized through nonribosomal peptide synthetases (NRPS), which are key enzymes in the production of various bioactive compounds. The gene responsible for its biosynthesis, designated as nrpsxy, has been characterized, revealing a complex domain arrangement typical of NRPSs. The complete open reading frame (ORF) of nrpsxy is approximately 10.6 kb long, and its functional analysis has confirmed its crucial role in the production of this compound .
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
1. Insecticidal Activity
- This compound has been shown to possess significant insecticidal properties against various pest species. A study reported that at a concentration of 0.5 mg/ml, this compound induced maximum mortality in Plutella xylostella larvae after 120 hours .
2. Antifungal Properties
- The compound also demonstrates antifungal activity, particularly against pathogens affecting crops. For instance, B. bassiana strains producing this compound effectively reduced the infection rates of Botrytis cinerea, a common plant pathogen .
3. Plant Growth Promotion
- Certain strains of B. bassiana that produce this compound have been identified as beneficial endophytes, promoting plant growth by enhancing biometric parameters such as height and dry weight under specific conditions .
Case Study 1: Insect Control
In a controlled experiment, the efficacy of this compound against P. xylostella was assessed. The results indicated that higher concentrations led to increased mortality rates among larvae, demonstrating its potential as a biopesticide .
| Concentration (mg/ml) | Mortality Rate (%) |
|---|---|
| 0.01 | 20 |
| 0.1 | 50 |
| 0.5 | 90 |
Case Study 2: Biocontrol in Agriculture
A field trial involving tomato plants colonized by B. bassiana showed that endophytic strains producing this compound significantly reduced disease symptoms caused by B. cinerea. The best-performing strain achieved nearly 70% reduction in disease severity compared to untreated controls .
The insecticidal effect of this compound is believed to involve its interaction with insect immune receptors, disrupting normal physiological processes and leading to increased mortality . Additionally, its antifungal properties may stem from the inhibition of fungal growth through competitive exclusion or direct toxicity.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Bassianolide from fungal cultures, and how can researchers optimize yield?
- Methodology : Use submerged fermentation of Beauveria bassiana with optimized media (e.g., potato dextrose broth supplemented with amino acids). Extract mycelia using ethyl acetate, followed by vacuum liquid chromatography (VLC) with silica gel and gradient elution (hexane:ethyl acetate). Confirm purity via HPLC (C18 column, UV detection at 210 nm) .
- Critical Parameters : Monitor pH (5.5–6.5), temperature (25–28°C), and aeration rates during fermentation. Validate extraction efficiency using spiked controls.
Q. How is this compound structurally characterized, and what analytical techniques are essential for confirmation?
- Methodology : Employ NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve the cyclic depsipeptide structure. Complement with high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₃₄H₅₄N₆O₁₀, [M+H]⁺ m/z 731.3921). Use X-ray crystallography if single crystals are obtainable .
- Data Interpretation : Compare spectral data with literature (e.g., δH 7.2–8.1 ppm for amide protons) and reference databases like SciFinder.
Q. What in vitro bioassays are suitable for assessing this compound’s insecticidal activity?
- Methodology : Conduct dose-response assays using Spodoptera frugiperda larvae. Prepare serial dilutions (1–100 µg/mL) in artificial diet, monitor mortality/weight loss over 72 hours, and calculate LC₅₀ via probit analysis. Include positive controls (e.g., spinosad) and negative controls (solvent-only) .
- Statistical Rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address variability.
Advanced Research Questions
Q. How can CRISPR-Cas9 be applied to elucidate this compound’s biosynthetic gene cluster in Beauveria bassiana?
- Experimental Design :
Annotate the genome for nonribosomal peptide synthetase (NRPS) clusters using antiSMASH.
Design sgRNAs targeting candidate NRPS genes (e.g., BbBsl).
Transform protoplasts with Cas9-sgRNA ribonucleoproteins, screen mutants via PCR, and quantify this compound production via LC-MS .
- Troubleshooting : Address off-target effects by sequencing flanking regions and validate gene knockout via RT-qPCR.
Q. How do researchers reconcile contradictory reports on this compound’s cytotoxicity in mammalian versus insect cells?
- Contradiction Analysis :
Compare assay conditions: Insect cell lines (e.g., Sf9) vs. mammalian (e.g., HEK293).
Test this compound’s stability in mammalian culture media (e.g., DMEM + 10% FBS) using LC-MS.
Evaluate membrane permeability differences via fluorescent dye uptake assays .
- Hypothesis Testing : Propose species-specific receptor binding (e.g., cadherin-like proteins in insects) using competitive binding assays.
Q. What computational strategies predict this compound’s molecular targets in insect pests?
- Methodology :
Perform molecular docking (AutoDock Vina) against Drosophila melanogaster Ryanodine Receptor (RyR) homology models.
Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å).
Correlate in silico data with in vivo calcium flux assays .
- Limitations : Address force field inaccuracies by cross-validating with mutagenesis studies.
Methodological Best Practices
- Reproducibility : Document solvent purity (e.g., ≥99.9% ethyl acetate), instrument calibration dates, and raw data archiving (FAIR principles) .
- Data Conflict Resolution : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate literature discrepancies .
- Ethical Compliance : For in vivo insect studies, adhere to institutional guidelines on humane endpoints and sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
